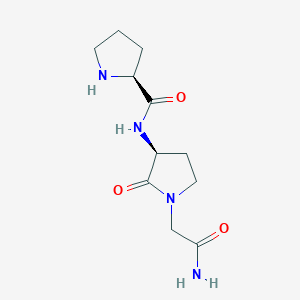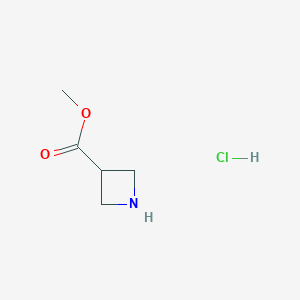
Oxyde de triisopropoxyvanadium(V)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Triisopropoxyvanadium(V) oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological relevance in forming oxovanadium complexes.
Medicine: Investigated for its potential therapeutic applications due to its catalytic properties.
Industry: Used in the production of vanadium pentoxide through thermal atomic layer deposition.
Mécanisme D'action
Target of Action
Triisopropoxyvanadium(V) oxide, also known as Vanadium(V) oxytriisopropoxide or VTIP , is a metal alkoxide of vanadium
Mode of Action
It’s known that vanadium compounds can mimic the action of insulin, phosphatases, and kinases, thereby affecting various biochemical processes .
Biochemical Pathways
Given the insulin-mimetic properties of vanadium compounds, it can be inferred that this compound may influence pathways related to glucose metabolism .
Pharmacokinetics
It’s known that the bioavailability of vanadium compounds can be influenced by factors such as the route of administration, the presence of other compounds, and individual physiological differences .
Result of Action
Given the insulin-mimetic properties of vanadium compounds, it can be inferred that this compound may influence glucose uptake and metabolism at the cellular level .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the stability and efficacy of vanadium compounds .
Analyse Biochimique
Biochemical Properties
Triisopropoxyvanadium(V) oxide serves as a building block for a series of neutral oxovanadium complexes containing both ethoxide and acetylacetonate ligands . It is also used in catalysis
Molecular Mechanism
Triisopropoxyvanadium(V) oxide’s mechanism of action at the molecular level involves the coordination of vanadium with the reactants, leading to the activation of certain biochemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium(V) oxide with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from affecting the process. The reaction conditions include a temperature range of 80-82°C under reduced pressure (2 mmHg) .
Industrial Production Methods
In industrial settings, the production of triisopropoxyvanadium(V) oxide involves the use of high-purity vanadium(V) oxide and isopropanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Triisopropoxyvanadium(V) oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can undergo substitution reactions with other ligands[][3].
Common Reagents and Conditions
Common reagents used in reactions with triisopropoxyvanadium(V) oxide include:
Ethanol: Used in substitution reactions.
Acetylacetonate: Used in the formation of neutral oxovanadium complexes.
Major Products Formed
The major products formed from reactions involving triisopropoxyvanadium(V) oxide include:
Vanadium pentoxide: Formed through oxidation reactions.
Neutral oxovanadium complexes: Formed through reactions with ethoxide and acetylacetonate ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vanadium(V) trichloride oxide
- Vanadium(V) triethoxide oxide
- Vanadium(V) tri-n-propoxide oxide
Uniqueness
Triisopropoxyvanadium(V) oxide is unique due to its high catalytic activity and selectivity in various chemical reactions. Its ability to form stable oxovanadium complexes with ethoxide and acetylacetonate ligands makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
oxovanadium;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSPCDMLWUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904393 | |
| Record name | Vanadyl triisopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vanadium(V) triisopropoxide oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21834 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5588-84-1 | |
| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadyl triisopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxotris(propan-2-olato)vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)

![7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one](/img/structure/B11058.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B11063.png)




